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Compound of Interest

Compound Name:
6-Bromothieno[2,3-d]pyrimidin-4-

amine

Cat. No.: B2415625 Get Quote

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of paramount importance in

medicinal chemistry. Structurally, it serves as a bioisostere of purine, the fundamental building

block of nucleic acids, allowing it to interact with a wide array of biological targets.[1][2] This

structural mimicry has led to the development of numerous derivatives possessing a broad

spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial,

and antiviral properties.[2][3]

Within this versatile class of compounds, 6-Bromothieno[2,3-d]pyrimidin-4-amine stands out

as a critical intermediate. Its strategic design incorporates two key features: the 4-amino group,

which is essential for hydrogen bonding interactions with protein targets like kinase hinge

regions, and the 6-bromo substituent on the thiophene ring. This bromine atom is not merely a

placeholder; it is a versatile chemical handle for introducing further molecular complexity

through modern cross-coupling reactions.[4] Consequently, this compound is a cornerstone for

the synthesis of targeted therapeutics, particularly potent and selective protein kinase

inhibitors.[4][5] This guide provides a detailed exploration of its synthesis, properties, and

applications for researchers in drug discovery and development.

Comprehensive Synthesis Pathway
The construction of 6-Bromothieno[2,3-d]pyrimidin-4-amine is a multi-step process that

begins with the formation of a substituted thiophene ring, followed by the annulation of the
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pyrimidine ring, and concludes with regioselective bromination. A robust and frequently

employed strategy is outlined below.

Step 1: Synthesis of 2-Amino-3-cyanothiophene via
Gewald Reaction
The initial and foundational step is the synthesis of a polysubstituted 2-aminothiophene. The

Gewald reaction, a one-pot multicomponent condensation, is the most efficient and atom-

economical method for this transformation.[6] It involves the reaction of a carbonyl compound,

an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a basic

catalyst.[7][8] The mechanism proceeds through an initial Knoevenagel condensation between

the carbonyl and the nitrile, followed by the addition of sulfur and subsequent Thorpe-Ziegler

type cyclization and aromatization.[6]

A novel and effective variation begins with 1,4-dithiane-2,5-diol, a stable dimer of α-mercapto

acetaldehyde, which serves as the carbonyl component precursor.[9]

Experimental Protocol: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile

Reaction Setup: To a solution of 1,4-dithiane-2,5-diol (1.0 eq) and malononitrile (1.0 eq) in

ethanol, add a catalytic amount of a suitable base, such as diethylamine or morpholine,

dropwise at room temperature.

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to

completion within a few hours.

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated

product is collected by filtration. The crude solid is washed with cold ethanol to remove

residual reagents.

Purification: The collected solid is then purified by recrystallization from a suitable solvent like

ethanol to yield the pure 2-aminothiophene intermediate.

Step 2: Pyrimidine Ring Formation
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With the 2-amino-3-cyanothiophene intermediate in hand, the next stage involves the

construction of the fused pyrimidine ring. A direct and highly effective method is the

cyclocondensation with formamide, which serves as both the reactant (providing the missing

carbon atom for the pyrimidine ring) and the solvent.[10]

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-amine

Reaction Setup: A mixture of the 2-amino-3-cyanothiophene intermediate (1.0 eq) and an

excess of formamide is placed in a round-bottom flask equipped with a reflux condenser.

Reaction Execution: The mixture is heated to reflux (typically 180-200°C) for several hours

(e.g., 5-7 hours). The reaction should be monitored by TLC until the starting material is

consumed.[10]

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into

ice-water. The resulting precipitate is collected by vacuum filtration.

Purification: The crude product is washed thoroughly with water and then dried. Further

purification can be achieved by recrystallization from a solvent such as dimethylformamide

(DMF) or an ethanol/water mixture.

Step 3: Regioselective Bromination
The final step is the introduction of the bromine atom at the C6 position of the thieno[2,3-

d]pyrimidine core. This is an electrophilic aromatic substitution reaction on the electron-rich

thiophene ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due

to its mild nature and high regioselectivity.

Experimental Protocol: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine

Reaction Setup: Dissolve the thieno[2,3-d]pyrimidin-4-amine (1.0 eq) in a suitable solvent

such as DMF or chloroform in a flask protected from light.

Reagent Addition: Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) (1.0-

1.1 eq) portion-wise over a period of 15-30 minutes.
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Reaction Execution: Allow the reaction to stir at room temperature. The progress is

monitored by TLC. The reaction is typically complete within 1-3 hours.

Work-up and Isolation: Once the reaction is complete, the mixture is quenched by pouring it

into an aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The

resulting precipitate is collected by filtration.

Purification: The crude solid is washed with water and then recrystallized from a suitable

solvent system (e.g., ethanol or DMF/water) to afford the final product, 6-Bromothieno[2,3-
d]pyrimidin-4-amine, as a pure solid.

Synthetic Workflow Diagram
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Step 1: Gewald Reaction

Step 2: Cyclization

Step 3: Bromination
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Caption: Multi-step synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine.

Physicochemical and Spectroscopic Profile
The proper characterization of 6-Bromothieno[2,3-d]pyrimidin-4-amine is essential for its use

in further synthetic applications. The following table summarizes its key properties.
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Property Value

Molecular Formula C₆H₄BrN₃S

Molecular Weight 246.09 g/mol

Appearance Typically an off-white to light yellow solid

Melting Point >250 °C (Decomposition may be observed)

Solubility

Generally insoluble in water and nonpolar

solvents; soluble in polar aprotic solvents like

DMSO and DMF.

¹H NMR (DMSO-d₆)
δ ~8.1 (s, 1H, H2), δ ~7.8 (s, 1H, H5), δ ~7.2 (br

s, 2H, NH₂)

¹³C NMR (DMSO-d₆)
Expected signals around δ 165, 158, 153, 120,

115, 105

IR (KBr, cm⁻¹)
~3300-3100 (N-H stretch), ~1650 (C=N stretch),

~1580 (C=C stretch), ~600 (C-Br stretch)

Mass Spec (ESI)
m/z [M+H]⁺ ≈ 245.9, 247.9 (Characteristic

isotopic pattern for Bromine)

Note: Exact spectroscopic values may vary slightly based on the solvent and instrument used.

The provided values are typical representations based on related structures.[11][12]

Application in Drug Development: A Gateway to
Kinase Inhibitors
The true value of 6-Bromothieno[2,3-d]pyrimidin-4-amine lies in its role as a strategic

building block for creating high-value pharmaceutical agents. The thieno[2,3-d]pyrimidine

scaffold is a privileged structure for targeting protein kinases, a class of enzymes frequently

dysregulated in cancer and inflammatory diseases.[2][5]

The 4-amino group of the pyrimidine ring is critical for forming one or two key hydrogen bonds

with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor. The

bromine atom at the 6-position then provides a reactive site for elaboration via palladium-
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catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[4]

This allows for the systematic introduction of various aryl, heteroaryl, or alkyl groups to probe

the solvent-exposed region of the kinase, a common strategy for optimizing inhibitor potency

and selectivity.

This scaffold has been successfully employed to develop inhibitors against a range of important

cancer targets, including:

Epidermal Growth Factor Receptor (EGFR): Derivatives have shown potent inhibition of both

wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer.[4]

[9][13]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thieno[2,3-d]pyrimidines are

effective scaffolds for developing anti-angiogenic agents by targeting VEGFR-2.[14]

Other Tyrosine Kinases: The core has been used to target numerous other kinases involved

in oncogenic signaling pathways.[9][15]

Role as a Kinase Inhibitor Scaffold

Kinase ATP Binding Pocket6-Bromothieno[2,3-d]pyrimidin-4-amine Scaffold

Hinge Region
(Backbone NH)
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Region

4-NH₂
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6-Br

 H-Bonding
 (Key Interaction)

 Site for SAR Exploration
 (via Cross-Coupling)
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Caption: Interaction model of the thieno[2,3-d]pyrimidine scaffold in a kinase active site.

Conclusion
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6-Bromothieno[2,3-d]pyrimidin-4-amine is more than just a chemical compound; it is a highly

enabling tool for medicinal chemists. Its synthesis, achievable through a logical and scalable

sequence of well-established reactions, provides reliable access to a scaffold of proven

therapeutic relevance. Its physicochemical properties are well-defined, and its true power is

realized in its application as a versatile precursor. The strategic placement of the hinge-binding

amino group and the synthetically tractable bromo handle makes it an ideal starting point for

the design and synthesis of next-generation targeted therapies, particularly in the competitive

and impactful field of kinase inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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